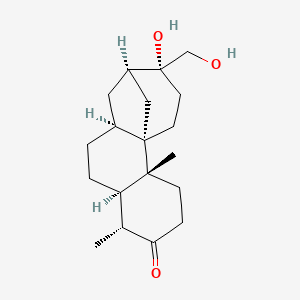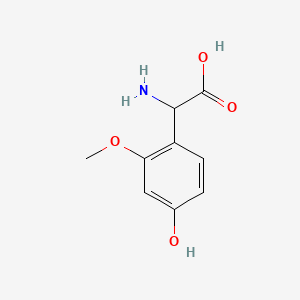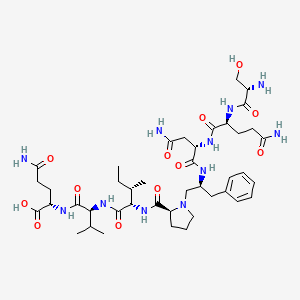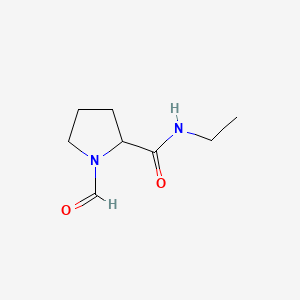
4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid: is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aminooxy group, which is further linked to a butanoic acid backbone. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions to prevent unwanted side reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Aminooxy Group: The protected amino group is then reacted with hydroxylamine to form the aminooxy group.
Attachment to Butanoic Acid: The aminooxy group is then linked to a butanoic acid backbone through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. This method enhances efficiency, versatility, and sustainability compared to traditional batch processes .
化学反应分析
Types of Reactions
4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Boc group is typically removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Deprotected aminooxybutanoic acid.
科学研究应用
4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis to prevent unwanted side reactions.
Biology: Utilized in the synthesis of peptides and proteins where selective protection and deprotection of amino groups are required.
Medicine: Employed in the development of pharmaceuticals where protection of functional groups is necessary during multi-step synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
作用机制
The mechanism of action of 4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid primarily involves the protection of amino groups. The Boc group is added to the amino group, forming a stable carbamate linkage that prevents the amino group from participating in unwanted reactions. The Boc group can be selectively removed under acidic conditions, allowing the amino group to be available for further reactions .
相似化合物的比较
Similar Compounds
4-((tert-Butoxycarbonyl)amino)phenylboronic acid: Similar in structure but contains a phenylboronic acid group instead of a butanoic acid backbone.
4-((tert-Butoxycarbonyl)amino)methylbenzoic acid: Contains a benzoic acid backbone instead of a butanoic acid backbone.
Uniqueness
4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid is unique due to its specific combination of a Boc-protected aminooxy group and a butanoic acid backbone. This structure provides specific reactivity and stability that is advantageous in various synthetic applications.
属性
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]oxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-14-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECBBAQNKNZSNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(Benzyloxy)methyl]-2,2,4,5-tetramethyl-1,3-dioxolane](/img/structure/B568506.png)

![Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate](/img/structure/B568513.png)


![[1,2]Oxazolo[3,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B568518.png)

